molecular formula C8H16BrN B3054594 1-(3-bromopropyl)Piperidine CAS No. 61272-70-6

1-(3-bromopropyl)Piperidine

Cat. No. B3054594
Key on ui cas rn: 61272-70-6
M. Wt: 206.12 g/mol
InChI Key: WCMWECARVLBXHJ-UHFFFAOYSA-N
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Patent
US07253165B2

Procedure details

Combine piperidine (5.0 g, 58.7 mmol), fused sodium acetate (4.82 g, 58.7 mmol) and 1,3-dibromopropane (11.85 g, 58.7 mmol) and reflux for several hours. Pour the mixture into water and add sodium carbonate to create a basic pH. Remove the unreacted 1,3-dibromopropane by distillation. Extract the left-over residue with ether and evaporate to obtain the final, desired compound.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
fused sodium acetate
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
11.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[Br:7][CH2:8][CH2:9][CH2:10]Br.C(=O)([O-])[O-].[Na+].[Na+]>O>[Br:7][CH2:8][CH2:9][CH2:10][N:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1CCCCC1
Name
fused sodium acetate
Quantity
4.82 g
Type
reactant
Smiles
Name
Quantity
11.85 g
Type
reactant
Smiles
BrCCCBr
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remove the unreacted 1,3-dibromopropane
DISTILLATION
Type
DISTILLATION
Details
by distillation
EXTRACTION
Type
EXTRACTION
Details
Extract the left-over residue with ether
CUSTOM
Type
CUSTOM
Details
evaporate

Outcomes

Product
Name
Type
product
Smiles
BrCCCN1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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